molecular formula C15H30N2O3 B3091977 tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate CAS No. 1221341-42-9

tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate

Cat. No.: B3091977
CAS No.: 1221341-42-9
M. Wt: 286.41 g/mol
InChI Key: JBJFBZHMKBAIFI-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate (CAS: 1221341-42-9 ) is a chemical compound with the molecular formula C 15 H 30 N 2 O 3 and an average mass of 286.416 Da . This molecule features a morpholine group and a tertiary amine in its structure, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The tert-butyl ester moiety is of particular interest as it serves as a common protecting group for carboxylic acids, which can be selectively removed under acidic conditions to reveal the free acid for further derivatization . Researchers can leverage this compound as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. The structural elements present in this compound are frequently found in ligands for various biological targets. It is supplied as a high-purity material for research and development purposes. This product is intended for laboratory use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 2-methyl-3-(3-morpholin-4-ylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3/c1-13(14(18)20-15(2,3)4)12-16-6-5-7-17-8-10-19-11-9-17/h13,16H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJFBZHMKBAIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCN1CCOCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150839
Record name 1,1-Dimethylethyl 2-methyl-3-[[3-(4-morpholinyl)propyl]amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221341-42-9
Record name 1,1-Dimethylethyl 2-methyl-3-[[3-(4-morpholinyl)propyl]amino]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221341-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-methyl-3-[[3-(4-morpholinyl)propyl]amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate typically involves the following steps:

    Formation of the Amino Propanoate Moiety: This can be achieved by reacting 2-methyl-3-aminopropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Morpholine Ring: The intermediate product is then reacted with 3-(morpholin-4-yl)propylamine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt.

Reagents/Conditions Products Mechanistic Notes Source
Trifluoroacetic acid (TFA) in DCM2-Methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoic acidAcidic cleavage of the ester via protonation and nucleophilic attack by water.
HCl (aqueous, reflux)Carboxylic acid hydrochloride saltComplete deprotection under strong acidic conditions.
NaOH (aqueous, 60°C)Sodium carboxylateSaponification of the ester under basic reflux.

Key Findings :

  • Acidic hydrolysis (TFA/HCl) is more selective for tert-butyl esters, avoiding side reactions at the morpholine or amine groups .

  • Basic hydrolysis may require optimization to prevent degradation of the morpholine ring .

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the secondary amine and morpholine ring remain intact under mild conditions.

Reagents/Conditions Products Mechanistic Notes Source
LiAlH<sub>4</sub> in THF3-{[3-(Morpholin-4-yl)propyl]amino}-2-methylpropan-1-olLiAlH<sub>4</sub> reduces esters to alcohols via nucleophilic acyl substitution.
DIBAL-H (toluene, -78°C)Partial reduction to aldehydeControlled reduction under cryogenic conditions.

Key Findings :

  • LiAlH<sub>4</sub> provides complete reduction to the alcohol .

  • DIBAL-H may yield intermediates (e.g., aldehydes) if reaction time is limited .

Functionalization of the Amine Group

The secondary amine can undergo alkylation, acylation, or condensation reactions.

Reagents/Conditions Products Mechanistic Notes Source
Acetyl chloride (Et<sub>3</sub>N, DCM)N-Acetyl derivativeAcylation via nucleophilic attack of the amine.
Benzyl bromide (K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN)N-Benzyl derivativeAlkylation under mild basic conditions.
Aldehydes (NaBH<sub>3</sub>CN)Reductive amination productsFormation of tertiary amines via imine intermediates.

Key Findings :

  • Acylation and alkylation proceed efficiently due to the nucleophilicity of the secondary amine .

  • Reductive amination expands utility in synthesizing branched amines .

Oxidation of the Morpholine Ring

The morpholine moiety can be oxidized to a morpholine N-oxide under controlled conditions.

Reagents/Conditions Products Mechanistic Notes Source
mCPBA (DCM, 0°C)Morpholine N-oxide derivativeElectrophilic oxidation of the tertiary amine.
H<sub>2</sub>O<sub>2</sub>/AcOHPartial N-oxide formationMild oxidation suitable for acid-stable substrates.

Key Findings :

  • mCPBA provides complete N-oxidation without ester degradation .

  • H<sub>2</sub>O<sub>2</sub>/AcOH is less efficient but suitable for acid-sensitive substrates .

Deprotection and Subsequent Functionalization

After tert-butyl ester hydrolysis, the free carboxylic acid can participate in coupling reactions.

Reagents/Conditions Products Mechanistic Notes Source
EDC/HOBt, AminesAmide derivativesCarbodiimide-mediated coupling with primary amines.
SOCl<sub>2</sub>, then alcoholsEster analogsConversion to alkyl esters via acyl chloride.

Key Findings :

  • EDC/HOBt enables efficient amide bond formation with diverse amines .

  • Acyl chloride intermediates facilitate ester diversification .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of morpholine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical properties imparted by the morpholine and ester groups.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs.
  • Morpholine vs. Imidazole : Replacing morpholine with imidazole (as in ) introduces aromaticity and basicity, which may enhance interactions with biological targets via π-π stacking or hydrogen bonding.
  • Nitro-Substituted Derivatives : Nitrophenyl-containing analogs (e.g., ) exhibit higher molecular weights and reactivity due to the electron-withdrawing nitro group, making them suitable for electrophilic substitution reactions.

Physicochemical Properties

  • Lipophilicity : The tert-butyl group and morpholine ring balance lipophilicity (predicted logP ~1.5–2.0), favoring membrane permeability. In contrast, the imidazole analog (logP ~1.0) is more hydrophilic due to the polar heterocycle .
  • Solubility : Morpholine derivatives generally exhibit better aqueous solubility than imidazole analogs, as morpholine’s oxygen enhances hydrogen bonding with water .

Biological Activity

tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate is a synthetic compound characterized by its unique structural components, which include a tert-butyl ester, an amino propanoate moiety, and a morpholine ring. This combination imparts significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential applications in drug development.

  • Molecular Formula: C15_{15}H30_{30}N2_{2}O3_{3}
  • Molecular Weight: 286.41 g/mol
  • CAS Number: 1221341-42-9

The biological activity of this compound is largely attributed to the morpholine component, which is known to enhance solubility and bioavailability. This compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Biological Activities

  • Anticancer Properties
    • Preliminary studies indicate that compounds containing morpholine can exhibit cytotoxic effects against certain cancer cell lines. The specific mechanisms may involve the induction of apoptosis or inhibition of cell proliferation.
    • A study highlighted that similar morpholine-containing compounds showed promise in targeting cancer cells through various pathways, suggesting potential for further investigation into this compound's efficacy against tumors .
  • Neuroprotective Effects
    • Morpholine derivatives have been associated with neuroprotection through the activation of the Keap1/Nrf2 pathway, which is crucial for cellular defense against oxidative stress . This suggests that this compound could have implications in neurodegenerative disease treatments.
  • Pharmacological Applications
    • The compound's structural features may lead to enhanced pharmacological profiles compared to simpler analogs. Its potential as a lead compound in drug development is supported by its stability and solubility characteristics .

Case Studies and Research Findings

StudyFindings
Study on Morpholine DerivativesCompounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for therapeutic use .
Neuroprotection ResearchInvestigations into morpholine-based compounds revealed their capacity to activate neuroprotective pathways, suggesting applicability in treating neurodegenerative conditions .
Solubility and BioavailabilityResearch showed that the morpholine moiety enhances the solubility and bioavailability of compounds, which is crucial for effective drug formulation .

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate with high purity?

Synthesis typically involves multi-step reactions, including amination and esterification. Key steps include:

  • Amination : Reacting tert-butyl 2-methylpropanoate derivatives with 3-(morpholin-4-yl)propylamine under anhydrous conditions, using catalysts like DCC (dicyclohexylcarbodiimide) to enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (from ethanol) are standard for achieving >95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .
  • Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester group .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the morpholine ring (δ ~3.7 ppm for N-CH₂ groups) and tert-butyl group (δ ~1.4 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the proposed structure .
  • FT-IR : Detect characteristic ester C=O stretching (~1730 cm⁻¹) and secondary amine N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reaction yields during scale-up synthesis?

Contradictions may arise from solvent polarity, temperature gradients, or impurities. Mitigate via:

  • Factorial Design : Systematically vary parameters (e.g., solvent type, reaction time) to identify critical factors. For example, a 2³ factorial design could optimize solvent (THF vs. DCM), temperature (25°C vs. 40°C), and catalyst loading .
  • In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Replication : Repeat small-scale reactions under controlled conditions (e.g., inert atmosphere) to isolate scale-dependent variables .

Q. How does the morpholine moiety influence the compound’s stability under varying pH conditions?

The morpholine ring’s tertiary amine can protonate in acidic environments, altering solubility and reactivity. Methodological approaches include:

  • Kinetic Studies : Incubate the compound in buffered solutions (pH 2–10) and monitor degradation via HPLC. Plot degradation rate (k) vs. pH to identify instability thresholds .
  • Computational Modeling : Use DFT calculations to predict protonation states and their impact on ester bond stability .
  • Cross-Validation : Compare experimental data with structurally analogous compounds (e.g., tert-butyl esters with piperidine instead of morpholine) to isolate moiety-specific effects .

Q. What interdisciplinary frameworks are applicable for studying this compound’s role in drug delivery systems?

Integrate theories from:

  • Chemical Engineering : Apply membrane separation technologies (e.g., nanofiltration) to optimize encapsulation efficiency in polymer matrices .
  • Pharmacokinetics : Use compartmental modeling to predict release kinetics in biological systems, incorporating parameters like logP and plasma protein binding .
  • Materials Science : Characterize thermal stability (DSC/TGA) and crystallinity (PXRD) to assess compatibility with delivery vehicles (e.g., PLGA nanoparticles) .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in bioactivity data across different assay platforms?

  • Method Standardization : Calibrate assays using reference compounds (e.g., USP standards) to ensure inter-lab consistency .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values from cell-based vs. enzymatic assays, accounting for variables like cell permeability .
  • Theoretical Alignment : Cross-reference results with QSAR (Quantitative Structure-Activity Relationship) models to validate mechanistic hypotheses .

Q. What advanced techniques elucidate degradation pathways during long-term storage?

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH), then analyze degradants via LC-MS/MS. Identify major pathways (e.g., ester hydrolysis, morpholine ring oxidation) .
  • Isotope Labeling : Synthesize deuterated analogs to track specific bond cleavage using mass spectrometry .
  • Environmental Stress Testing : Simulate photolytic conditions (ICH Q1B guidelines) to assess UV-induced degradation .

Methodological Integration

Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetic profiles?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinity and selectivity .
  • ADMET Prediction : Use software like SwissADME to forecast absorption, distribution, and toxicity, prioritizing derivatives with optimal logS and BBB permeability .
  • Synergy with Synthesis : Combine in silico screening with parallel synthesis (e.g., Ugi reactions) to rapidly generate and test candidate libraries .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate
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tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate

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